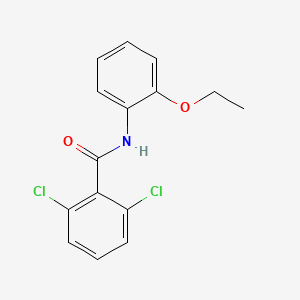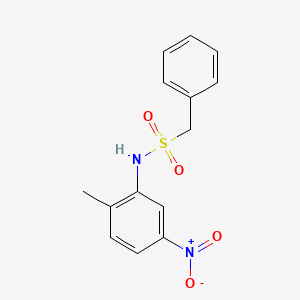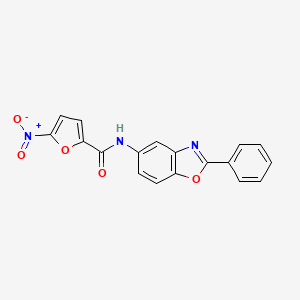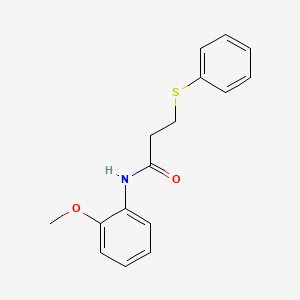
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FMA is a white crystalline solid with a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol. In
Wissenschaftliche Forschungsanwendungen
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. In material science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential as a selective adsorbent for heavy metal ions in water.
Wirkmechanismus
The exact mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In particular, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In animal studies, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide also has a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is the development of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the exploration of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide's potential as a therapeutic agent for various diseases, such as cancer or inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide and its effects on various biological systems.
Synthesemethoden
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 3-methylphenol with 2,4-dichlorobenzaldehyde to form 2-(3-methylphenoxy)benzaldehyde. This intermediate compound is then reacted with ethyl acetate and sodium hydroxide to form 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide. Finally, the formyl group is introduced through the reaction of 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide with formic acid and acetic anhydride.
Eigenschaften
IUPAC Name |
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-6-14(8-12)17-16(19)11-20-15-7-3-5-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGCEVNHRTHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)

![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)